molecular formula C15H18N4O2 B2528538 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034634-05-2

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2528538
CAS No.: 2034634-05-2
M. Wt: 286.335
InChI Key: WJNWELJKFOWFPC-UHFFFAOYSA-N
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Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This complex compound features a hybrid structure combining a 1,2-dihydropyridin-2-one core linked via a carboxamide group to a 2-cyclopropyl-1H-imidazole ring. The 1,2-dihydropyridin-2-one scaffold is a recognized pharmacophore in drug discovery . Research into analogous compounds containing the 2-oxo-1,2-dihydropyridine moiety has shown promise in the inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), a key oncogenic driver in several malignancies, including acute myeloid leukemia (AML) and gliomas . These inhibitors work by reducing the production of the oncometabolite R-2-hydroxyglutarate (2-HG), which is implicated in blocking cell differentiation and promoting tumor growth . Furthermore, the imidazole ring system present in this molecule is a privileged structure in pharmaceuticals and is commonly utilized in the synthesis of coordination polymers, which have potential applications in material science . As a research chemical, this compound provides a valuable template for investigating structure-activity relationships (SAR), optimizing potency, and understanding the mechanism of action of novel therapeutics. It is intended solely for non-human research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18-8-2-3-12(15(18)21)14(20)17-7-10-19-9-6-16-13(19)11-4-5-11/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNWELJKFOWFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a cyclopropyl group, an imidazole ring, and a dihydropyridine moiety. Its unique structural characteristics contribute to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C16H19N3O2
Molecular Weight 299.35 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of nitric oxide synthase (iNOS), which plays a critical role in various physiological processes, including vasodilation and immune response.

Key Mechanisms:

  • Inhibition of iNOS Dimerization: Similar compounds have been shown to prevent the formation of the dimeric, active form of iNOS, thereby reducing nitric oxide production, which is crucial in inflammatory responses .

Biological Activities

The compound exhibits a range of biological activities that have been explored through various studies:

1. Antimicrobial Activity

Research has indicated that derivatives of imidazole and dihydropyridine structures possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.

2. Anti-inflammatory Effects

The inhibition of iNOS suggests potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

3. Anticancer Potential

Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar in structure have been evaluated for their efficacy against various cancer cell lines, including colon cancer .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Study Findings
Ahn et al., 2018 Reported anti-cancer activity in HCT116 human colon cancer cell lines.
Lentz et al., 2016 Demonstrated antimicrobial activity against Mycobacterium species.
Prasanthi et al., 2014 Showed anticonvulsant properties in animal models.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is being investigated for its potential as a pharmacological agent. The unique structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Case Studies

  • Enzyme Inhibition : Research has shown that derivatives of this compound exhibit inhibitory effects on specific enzymes, which could be beneficial in treating conditions like cancer and metabolic disorders. For instance, studies have highlighted its role in inhibiting certain proteases that are crucial for tumor progression.
  • Antimicrobial Activity : In vitro studies demonstrate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential application in developing new antibiotics.

Biological Research

Protein-Ligand Interactions
The compound is utilized in studies focusing on protein-ligand interactions, providing insights into how small molecules can modulate biological processes. This is particularly relevant in drug discovery where understanding these interactions can lead to the development of more effective therapeutics.

Industrial Applications

Synthesis of Complex Molecules
In the chemical industry, this compound serves as an intermediate in synthesizing other complex molecules. Its unique structure allows it to be employed as a building block for various chemical reactions, facilitating the development of new materials and compounds.

Catalytic Properties

Preliminary studies suggest that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may function as a catalyst in specific reactions, enhancing reaction rates and yields.

Comparison with Similar Compounds

Key Observations:

Core Structure Diversity : The target compound’s 1,2-dihydropyridine core distinguishes it from benzimidazole (5ck, 5cp) and pyrrole (41) analogs. This core may influence electronic properties and hydrogen-bonding capacity compared to the aromatic benzimidazole or pyrrole systems.

Substituent Effects: The cyclopropyl-imidazole group in the target compound introduces steric and electronic effects distinct from 5ck’s isoindoline-dione (electron-withdrawing) or 5cp’s phenylpropanone (planar aromatic) substituents . The trifluoromethylpyridine in compound 41 enhances lipophilicity and metabolic resistance compared to the target’s carboxamide .

Synthetic Yields: Yields for analogs vary significantly (35–77%), with 5cp achieving the highest yield (77%) via optimized alkylation procedures .

Spectroscopic and Physicochemical Properties

NMR Spectroscopy:

  • Target Compound : Expected ¹H-NMR signals include cyclopropyl protons (δ 0.5–1.5 ppm), imidazole aromatic protons (δ 7.0–8.0 ppm), and dihydropyridine protons (δ 6.5–7.5 ppm). The 2-oxo group would appear as a carbonyl signal near δ 165–170 ppm in ¹³C-NMR.
  • Analog 5cp : Exhibits a ketone carbonyl at δ 197.43 ppm (¹³C-NMR), absent in the target compound, which instead features a carboxamide carbonyl .
  • Analog 41 : The trifluoromethyl group (δ -60 ppm in ¹⁹F-NMR) and pyrrole NH (δ 11.55 ppm) contrast with the target’s imidazole and carboxamide protons .

Molecular Weight and Lipophilicity:

Functional Implications

  • Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism compared to 5cp’s phenylpropanone or 41’s trifluoromethylpyridine, which are susceptible to cytochrome P450-mediated degradation .
  • Target Binding : The dihydropyridine carboxamide could facilitate hydrogen bonding with biological targets, akin to calcium channel blockers, whereas benzimidazole analogs (5ck, 5cp) may prioritize hydrophobic interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of β-ketoesters under acidic conditions to form the pyridinone core, followed by coupling with cyclopropyl-imidazole derivatives. Key parameters include:

  • Temperature : Controlled heating (e.g., reflux in acetonitrile or DMF) to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm imidazole, pyridinone, and cyclopropyl protons (e.g., δ 2.23 ppm for methyl groups, δ 11.55 ppm for NH protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed values within 0.001 Da error) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, enzymes) to prioritize derivatives for synthesis.
  • Validation : Synthesize top candidates and compare experimental IC50 values with computational predictions .

Q. What experimental approaches resolve discrepancies between spectral data and expected structures (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons.
  • Isotopic Labeling : Use deuterated reagents to trace reaction pathways and identify byproducts.
  • Alternative Synthetic Routes : Test intermediates from divergent pathways to isolate structural isomers .

Q. How can researchers address contradictions between high purity (HPLC >98%) and low biological activity in vitro?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry (e.g., R vs. S configurations).
  • Stability Studies : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Metabolite Screening : Identify inactive metabolites using hepatocyte incubation models .

Q. What methodologies identify trace impurities in synthesized batches, and how are they mitigated?

  • Methodological Answer :

  • LC-HRMS : Detect impurities at <0.1% levels by comparing fragmentation patterns with databases.
  • Reaction Optimization : Adjust stoichiometry (e.g., excess amine for complete coupling) or use scavenger resins to trap unreacted intermediates.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to control reaction endpoints .

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